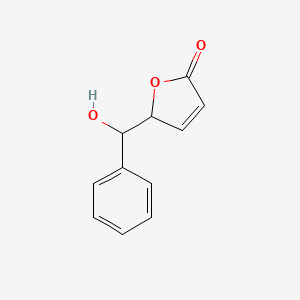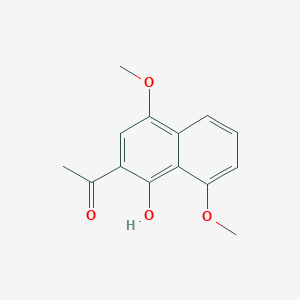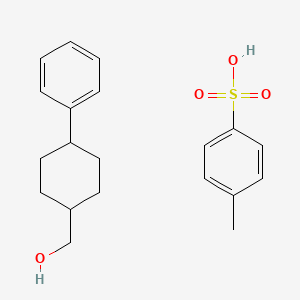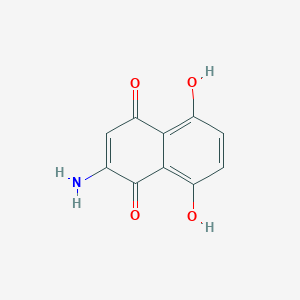
2-Amino-5,8-dihydroxy-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,8-dihydroxy-1,4-naphthoquinone: is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of amino and hydroxyl groups attached to the naphthoquinone core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From 1-Naphthol or 2,5-Dihydroxynaphthalene: The transformation involves the use of urea hydrogen peroxide as a catalyst and a base (t-BuOK) in alcohol under oxygen atmosphere.
Reduction Method: Reduction of 1,4-naphthoquinone derivatives using tin (II) chloride.
Industrial Production Methods: While specific industrial production methods for 2-Amino-5,8-dihydroxy-1,4-naphthoquinone are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions due to the presence of hydroxyl groups.
Reduction: Reduction of the quinone moiety to hydroquinone is a common reaction.
Substitution: Amino and hydroxyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin (II) chloride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or alkylated naphthoquinone derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Derivatives: Used as a precursor for synthesizing various biologically active compounds.
Biology:
Antimicrobial Activity: Exhibits significant antibacterial and antifungal properties.
Anticancer Research: Potential use in developing anticancer agents due to its ability to induce apoptosis in cancer cells.
Medicine:
Therapeutic Agents: Investigated for use in treating infections and cancer.
Industry:
Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
Mécanisme D'action
The biological activity of 2-Amino-5,8-dihydroxy-1,4-naphthoquinone is primarily based on two mechanisms:
Comparaison Avec Des Composés Similaires
- 5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin)
- 2,5-Dihydroxy-1,4-naphthoquinone
- 2,6-Dihydroxy-1,4-naphthoquinone
- 2,7-Dihydroxy-1,4-naphthoquinone
- 5,6-Dihydroxy-1,4-naphthoquinone
- 5,7-Dihydroxy-1,4-naphthoquinone
Uniqueness: 2-Amino-5,8-dihydroxy-1,4-naphthoquinone stands out due to the presence of both amino and hydroxyl groups, which enhance its reactivity and biological activity compared to other naphthoquinone derivatives.
Propriétés
Numéro CAS |
87927-30-8 |
|---|---|
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-amino-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H7NO4/c11-4-3-7(14)8-5(12)1-2-6(13)9(8)10(4)15/h1-3,12-13H,11H2 |
Clé InChI |
HBGVBAQAWXSWQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1O)C(=O)C=C(C2=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



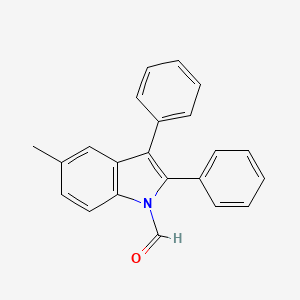
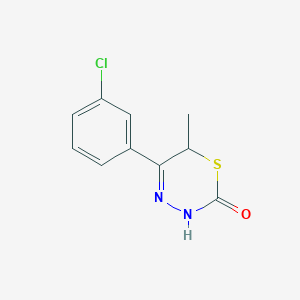

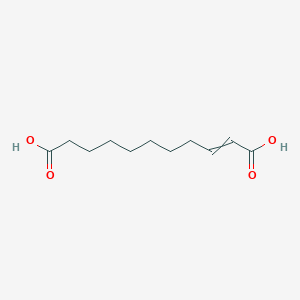
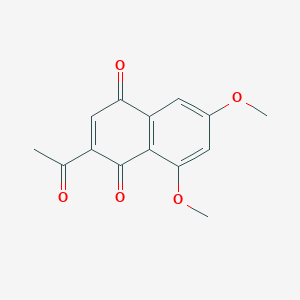
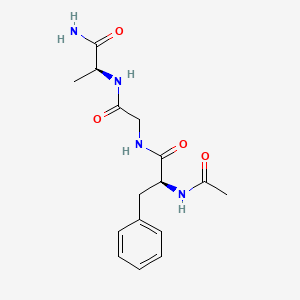
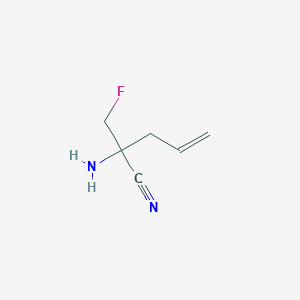
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
